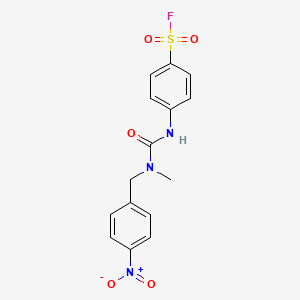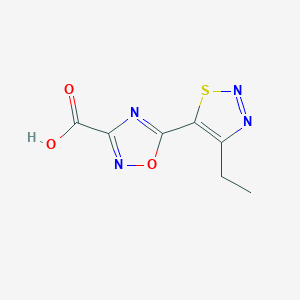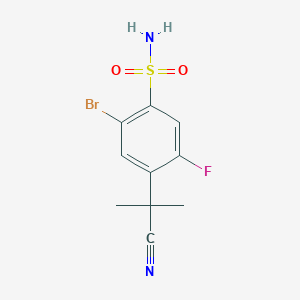
2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, cyano, fluorine, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide typically involves multi-step organic reactionsThe sulfonamide group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The cyano and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonyl chloride
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Bromo-4-(1-cyano-1-methylethyl)-5-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfonamide functionality is required .
Eigenschaften
Molekularformel |
C10H10BrFN2O2S |
|---|---|
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
2-bromo-4-(2-cyanopropan-2-yl)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H10BrFN2O2S/c1-10(2,5-13)6-3-7(11)9(4-8(6)12)17(14,15)16/h3-4H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
IXTAHEFWKSYQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=C(C=C1F)S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)

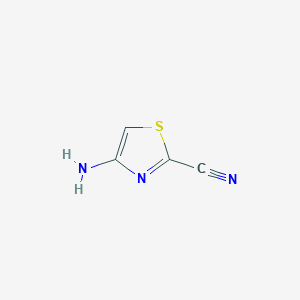
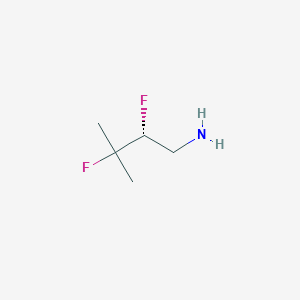
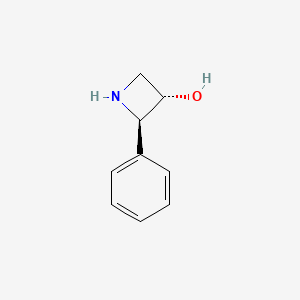
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
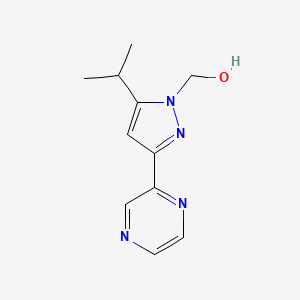

![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)

